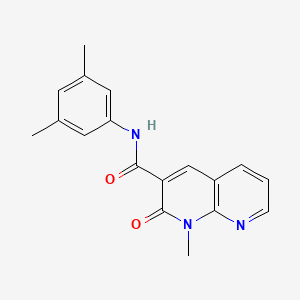

N-(3,5-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

N-(3,5-Dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic carboxamide derivative featuring a 1,8-naphthyridine core substituted with a methyl group at position 1 and a 3,5-dimethylphenyl carboxamide group at position 3. The 1,8-naphthyridine scaffold is a bicyclic aromatic system with nitrogen atoms at positions 1 and 8, conferring unique electronic and steric properties. The 3,5-dimethylphenyl substituent contributes electron-donating methyl groups at meta positions, which are critical for modulating biological activity and physicochemical properties.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-11-7-12(2)9-14(8-11)20-17(22)15-10-13-5-4-6-19-16(13)21(3)18(15)23/h4-10H,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYJCZZFWZSZCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a naphthyridine core with a carboxamide functional group, which is critical for its biological interactions. The presence of methyl groups at the 3 and 5 positions of the phenyl ring enhances its lipophilicity and may influence its binding affinity to biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activities , including:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways. For instance, studies suggest that it acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

In a controlled study focusing on inflammatory conditions, this compound was administered to animal models exhibiting symptoms of inflammation. The results indicated a significant reduction in inflammatory markers such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), suggesting its potential as an anti-inflammatory therapeutic agent .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparison with structurally related compounds is essential.

Table 2: Comparison with Related Naphthyridine Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine | Similar naphthyridine core; different substituents | Moderate enzyme inhibition |

| 4-Methyl-N-(p-tolyl)-quinoline-3-carboxamide | Quinoline core instead of naphthyridine | Lower anti-inflammatory activity compared to naphthyridines |

| 3-Hydroxyquinoline | Hydroxylated derivative | Exhibits distinct biological activities unrelated to naphthyridines |

Comparison with Similar Compounds

Substituent Effects on Activity and Lipophilicity

Key Compounds Compared:

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (Hydroxynaphthalene core)

N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide

N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide (Trichloro-acetamide core)

Structural and Functional Insights:

- Substituent Position and Electronic Effects:

- The 3,5-dimethylphenyl group (electron-donating) in the target compound and its hydroxynaphthalene analog demonstrates comparable photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) to the 3,5-difluorophenyl analog (electron-withdrawing). This suggests that meta-substitution is more critical than electronic effects alone for PET inhibition .

- In trichloro-acetamides, meta-substituted methyl groups induce distinct crystal packing due to steric effects, highlighting the role of substituents in solid-state geometry .

- Both substituents achieve similar IC50 values, indicating a nuanced interplay between these factors .

Table 1: Substituent and Core Structure Impact on Activity

Core Structure Variations and Pharmacological Implications

Key Compounds Compared:

1,8-Naphthyridine vs. 1,5-Naphthyridine Derivatives

Hydroxynaphthalene vs. Trichloro-Acetamide Cores

Insights:

- Naphthyridine Isomerism: The 1,8-naphthyridine core (target compound) differs from the 1,5-naphthyridine isomer (e.g., N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide) in nitrogen atom positioning.

- Hydroxynaphthalene vs. Trichloro-Acetamide Cores:

Table 2: Core Structure Comparison

Q & A

What are the recommended analytical techniques for confirming the structural identity of N-(3,5-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide?

Basic

Answer: A multi-technique approach is critical. Use 1H and 13C NMR to resolve aromatic proton environments (e.g., signals at δ 7.24–7.46 ppm for aromatic protons) and methyl groups. IR spectroscopy identifies carbonyl stretches (e.g., C=O keto at ~1686 cm⁻¹ and amide at ~1651 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 423 [M+] for a related analogue), while elemental analysis validates stoichiometry (e.g., C: 62.28%, H: 3.56%, N: 9.90%) .

How can synthetic yields of this compound be optimized?

Basic

Answer: Optimize reaction parameters such as solvent polarity (DMF or THF), temperature (reflux vs. room temperature), and catalysts (e.g., palladium for coupling reactions). For example, a 67% yield was achieved for a similar naphthyridine derivative using DMF at 80°C with a Pd catalyst . Post-synthesis purification via column chromatography or recrystallization further enhances purity.

What experimental designs are suitable for initial biological activity screening?

Basic

Answer: Use cell viability assays (e.g., MTT) to assess cytotoxicity and enzyme inhibition assays (e.g., kinase targets) with dose-response curves (IC50 determination). Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate measurements to ensure reproducibility. Preclinical models should align with the compound’s hypothesized therapeutic targets .

How should researchers resolve contradictions in receptor binding or activity data across studies?

Advanced

Answer: Discrepancies often arise from methodological differences (e.g., single vs. multi-receptor assays). For instance, bioelectronic nose setups (single-receptor models) may yield different results than heterologous expression systems (multi-receptor models) . Address this by:

- Standardizing assay conditions (receptor isoforms, ligand concentrations).

- Conducting replication studies under controlled parameters.

- Applying meta-analytical frameworks to reconcile divergent datasets .

What computational strategies are effective for elucidating the mechanism of action?

Advanced

Answer: Combine molecular docking (e.g., AutoDock Vina) to predict binding poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability. For example, homology modeling of kinase domains can identify key interactions (e.g., hydrogen bonding with the naphthyridine core). Validate predictions via mutagenesis studies or competitive binding assays .

How can long-term stability and degradation pathways be systematically studied?

Advanced

Answer: Design accelerated stability tests under varied pH, temperature, and humidity. Analyze samples at intervals (0, 3, 6 months) using HPLC-MS to track degradation kinetics. Apply the Arrhenius equation to extrapolate shelf-life. For example, detect hydrolytic degradation products (e.g., cleavage of the amide bond) under acidic conditions .

What methodologies are recommended for establishing structure-activity relationships (SAR) of derivatives?

Advanced

Answer: Synthesize derivatives with systematic substitutions (e.g., halogens or methyl groups on the phenyl ring). Evaluate activity using standardized assays (e.g., IC50 values for enzyme inhibition). Apply quantitative SAR (QSAR) models or principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity .

How can researchers address variability in pharmacological data across in vitro and in vivo models?

Advanced

Answer: Use translational frameworks to bridge gaps:

- Validate in vitro targets in 3D cell cultures or organoids.

- Perform pharmacokinetic studies (e.g., bioavailability, half-life) to contextualize in vivo efficacy.

- Apply statistical modeling (e.g., mixed-effects models) to account for interspecies differences .

What strategies mitigate batch-to-batch variability in synthesis?

Advanced

Answer: Implement quality-by-design (QbD) principles:

- Define critical process parameters (CPPs) via design of experiments (DoE) .

- Use process analytical technology (PAT) for real-time monitoring.

- Characterize batches with X-ray diffraction (XRD) to ensure crystalline consistency .

How can conflicting results in toxicity profiles be analyzed?

Advanced

Answer: Conduct comparative toxicogenomics (e.g., RNA-seq) to identify off-target effects. Use high-content screening (HCS) to assess organelle-specific damage (e.g., mitochondrial membrane potential). Cross-reference findings with databases like Tox21 to contextualize mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.